molecular formula C8H15NO B1484814 trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 1867563-05-0

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol

Cat. No.: B1484814
CAS No.: 1867563-05-0
M. Wt: 141.21 g/mol
InChI Key: GZDYWHBGPAOHQG-HTQZYQBOSA-N
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Description

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclopropylmethyl group attached to a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol typically involves the following steps:

  • Cyclopropanation: : The initial step involves the formation of a cyclopropyl group. This can be achieved using methods such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction.

  • Amination: : The cyclopropyl group is then functionalized to introduce the amino group. This can be done through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

  • Cyclobutanol Formation: : The final step involves the formation of the cyclobutanol ring. This can be achieved through cyclization reactions, often using acidic or basic conditions to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group is replaced by another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as halides, alcohols, and amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Amines.

  • Substitution: : Various substituted cyclobutanol derivatives.

Scientific Research Applications

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: : It has potential therapeutic applications, possibly as a drug candidate for various diseases.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: can be compared to other similar compounds, such as trans-2-[(Cyclopropylmethyl)amino]cyclohexanol and trans-2-[(Cyclopropylmethyl)amino]cyclopentanol . These compounds share the cyclopropylmethylamino group but differ in the size of the cycloalkanol ring. The uniqueness of This compound lies in its strained ring structure, which can influence its reactivity and biological activity.

List of Similar Compounds

  • trans-2-[(Cyclopropylmethyl)amino]cyclohexanol

  • trans-2-[(Cyclopropylmethyl)amino]cyclopentanol

  • trans-2-[(Cyclopropylmethyl)amino]cyclopropanol

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYWHBGPAOHQG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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